[1-(3-Chlorophenyl)cyclopentyl]methanamine
Overview
Description
[1-(3-Chlorophenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with a chlorophenyl substituent at the 3-position of the phenyl ring . This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-chlorobenzonitrile, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines and amides.
Reduction: Various amine derivatives.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)cyclopentyl]methanamine
- [1-(2-Chlorophenyl)cyclopentyl]methanamine
- [1-(3-Bromophenyl)cyclopentyl]methanamine
Uniqueness:
- The position of the chlorine substituent on the phenyl ring (3-position) imparts unique chemical and biological properties to [1-(3-Chlorophenyl)cyclopentyl]methanamine . This positional isomerism can affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopentyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYJFAAKGHQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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